

Application Note: Analysis of Isoflucypram by HPLC-UV

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Compound of Interest

Compound Name: *Isoflucypram*

Cat. No.: *B6594648*

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Introduction

Isoflucypram is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control major fungal diseases in cereal crops.[1][2][3] Accurate and reliable quantification of **isoflucypram** is essential for formulation development, quality control, and residue analysis. This application note provides a detailed protocol for the analysis of **isoflucypram** using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is based on a reversed-phase separation on a C18 column with a simple isocratic mobile phase.

Principle of the Method

This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate **isoflucypram** from other components in the sample matrix. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase consisting of a mixture of acetonitrile and water. Following separation, **isoflucypram** is detected by a UV detector at its wavelength of maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from known standards.

Materials and Reagents

- **Isoflucypram** analytical standard: (≥98.0% purity)

- Acetonitrile: HPLC grade
- Water: HPLC grade or ultrapure water
- Methanol: HPLC grade (for sample and standard preparation)
- Formic acid (optional): Analytical grade (for mobile phase modification if needed)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters: 0.45 μm , compatible with organic solvents

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the recommended instrumental conditions.

Parameter	Recommended Setting
HPLC System	Standard HPLC system with a UV-Vis Detector
Column	C18, 4.6 x 150 mm, 5 μm particle size
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
UV Detection	217 nm
Run Time	Approximately 10 minutes

Note: The UV detection wavelength is based on the reported maximum absorbance for **isoflucypram** in a neutral solution.^[4] The mobile phase composition may be adjusted to optimize the separation and peak shape.

Experimental Protocol

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **isoflucypram** analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

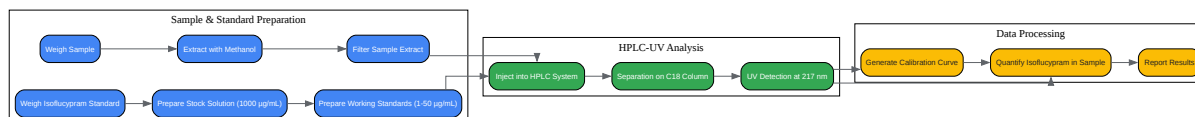
Sample Preparation

The sample preparation procedure may vary depending on the matrix. The following is a general procedure for a solid formulation:

- Accurately weigh a portion of the homogenized sample containing an estimated 5-10 mg of **isoflucypram**.
- Transfer the sample to a 100 mL volumetric flask.
- Add approximately 80 mL of methanol and sonicate for 30 minutes to extract the analyte.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analysis Workflow

The following diagram illustrates the experimental workflow for the HPLC-UV analysis of **isoflucypram**.



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Experimental workflow for **isoflucypram** analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. The following table summarizes typical validation parameters and their acceptance criteria for the analysis of pesticides by HPLC-UV.[5][6]

Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.999
Range	1 - 50 $\mu\text{g/mL}$
Accuracy (Recovery)	98.0% - 102.0%
Precision (RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10
Specificity	No interference from blank or placebo at the retention time of isoflucypram

Data Presentation

The quantitative results of the analysis should be summarized in a clear and structured manner. The following table provides an example of how to present the data for calibration and sample analysis.

Table 1: Calibration Data for **Isoflucypram** Analysis

Concentration (µg/mL)	Peak Area (mAU*s)
1.0	[Example Value]
5.0	[Example Value]
10.0	[Example Value]
25.0	[Example Value]
50.0	[Example Value]
r ²	[Calculated Value]

Table 2: Sample Analysis Results

Sample ID	Sample Weight (mg)	Final Volume (mL)	Peak Area (mAU*s)	Concentration (µg/mL)	Amount of Isoflucypram (mg/g)
Sample 1	[Value]	100	[Value]	[Calculated Value]	[Calculated Value]
Sample 2	[Value]	100	[Value]	[Calculated Value]	[Calculated Value]

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-UV analysis of **isoflucypram**. The method is simple, robust, and suitable for the routine quality control and quantification of **isoflucypram** in various samples. Proper method validation should be performed to ensure the accuracy and reliability of the results.

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